6-Methoxy-2-naphthol
Overview
Description
6-Methoxy-2-naphthol is a chemical compound with the molecular formula C11H10O2 . It is also known by other names such as 2-Hydroxy-6-methoxynaphthalene and 6-Methoxynaphthalen-2-ol .
Synthesis Analysis
6-Methoxy-2-naphthol can be prepared by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via a Grignard reaction . Another method involves the synthesis of (6-methoxy-2-naphthyl) propanamide derivatives, which have shown potential antibacterial activity .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-naphthol consists of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The average mass is 174.196 Da and the monoisotopic mass is 174.068085 Da .Chemical Reactions Analysis
6-Methoxy-2-naphthol is a reactant in the development of sirtuin inhibitors from pyrazolone and isoxazol-5-one cambinol analogs . It can also be used in the synthesis of (6-methoxy-2-naphthyl) propanamide derivatives .Physical And Chemical Properties Analysis
6-Methoxy-2-naphthol has a density of 1.2±0.1 g/cm3, a boiling point of 336.7±15.0 °C at 760 mmHg, and a flash point of 211.8±5.3 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Scientific Research Applications
Application 1: Antibacterial Activity
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .
- Methods of Application : The minimum inhibitory concentration of these compounds were determined by microdilution technique against five known strains of bacteria .
- Results or Outcomes : Compounds
2d
and2j
showed potent antibacterial activity against B. subtilis (minimal inhibitory concentrations 1.95 µg/ml). Also, compound6
showed potent antibacterial activity against S. pneumonia (minimal inhibitory concentrations 1.95 µg/ml) compared to Naproxen (7.81, 15.63 µg/ml) and the reference drug Ampicillin (7.81 µg/ml) .
Application 2: Development of Sirtuin Inhibitors
- Scientific Field : Biochemistry .
- Summary of the Application : 6-Methoxy-2-naphthol is used as a reactant in the development of sirtuin inhibitors from pyrazolone and isoxazol-5-one cambinol analogs .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Application 3: FABI Inhibitor
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity as FABI inhibitor .
- Methods of Application : The minimum inhibitory concentration of these compounds were determined by microdilution technique against five known strains of bacteria .
- Results or Outcomes : Compounds
2j
and2k
exhibited more potent antibacterial activity than the reference drugs (Gentamicin and Ampicillin) against all the test strains of bacteria .
Application 4: Metabolite of Nabumetone
- Scientific Field : Pharmacology .
- Summary of the Application : 6-Methoxy-2-naphthol is a metabolite of nabumetone, a phototoxic nonsteroidal anti-inflammatory drug .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
properties
IUPAC Name |
6-methoxynaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPKRXOOVICNJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199117 | |
Record name | 6-Methoxy-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-naphthol | |
CAS RN |
5111-66-0 | |
Record name | 6-Methoxy-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5111-66-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxy-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHOXY-2-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL375UDR3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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